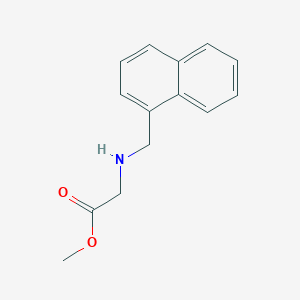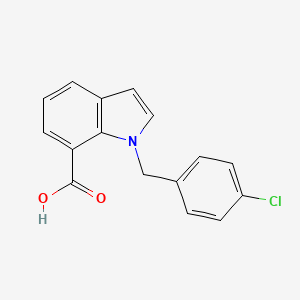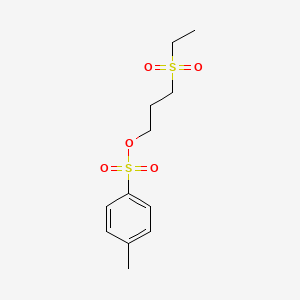
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H18O5S2. It is a sulfonate ester, which is a class of compounds known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of both ethylsulfonyl and methylbenzenesulfonate groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate typically involves the reaction of 3-(ethylsulfonyl)propyl alcohol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium hydroxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonate esters or sulfonamides.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfides or thiols.
Applications De Recherche Scientifique
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate ester group can undergo hydrolysis to release the corresponding sulfonic acid, which can then interact with biological molecules. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Propyl 4-methylbenzenesulfonate: Lacks the sulfonyl group on the propyl chain.
4-Methylbenzenesulfonate esters: Various esters with different alkyl or aryl groups.
Uniqueness
3-(ethanesulfonyl)propyl 4-methylbenzenesulfonate is unique due to the presence of both ethylsulfonyl and methylbenzenesulfonate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
335621-31-3 |
|---|---|
Formule moléculaire |
C12H18O5S2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-ethylsulfonylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O5S2/c1-3-18(13,14)10-4-9-17-19(15,16)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
WQSHSFSXCRAXCR-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

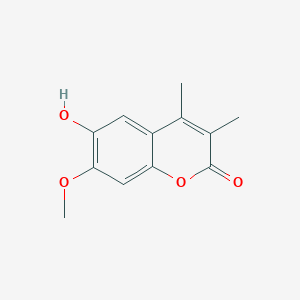

![2-[2-(cyclopropylmethoxy)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8344203.png)
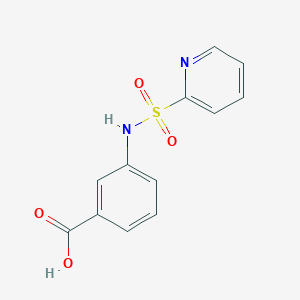
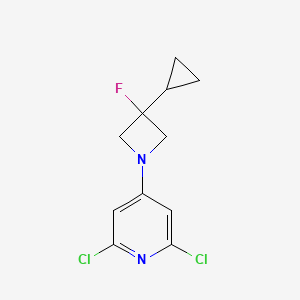
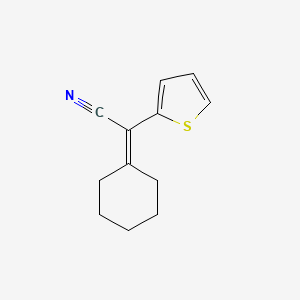
![7-Thiabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B8344250.png)
![3-(3-Biphenylyl)imidazo[5,4-b]pyridine](/img/structure/B8344261.png)


